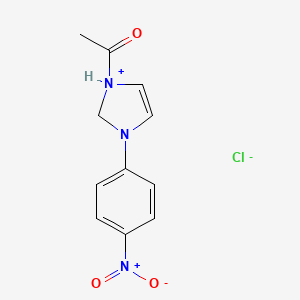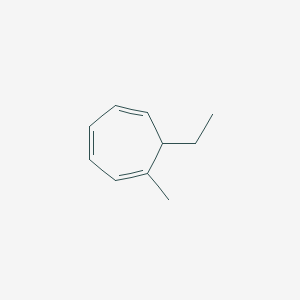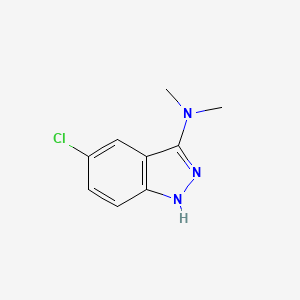![molecular formula C17H14N4O B14585155 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 61224-51-9](/img/structure/B14585155.png)
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a cyclohexadienone moiety
Méthodes De Préparation
The synthesis of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the phenylhydrazine derivative with the cyclohexadienone moiety under acidic conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexadienone moiety to a cyclohexanol derivative.
Applications De Recherche Scientifique
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, have similar structural features but different functional groups and applications.
Phenylhydrazine Derivatives: Compounds like phenylhydrazine and its derivatives share the hydrazine linkage but differ in their overall structure and reactivity.
Cyclohexadienone Derivatives: Compounds such as 2,5-cyclohexadien-1-one have a similar cyclohexadienone moiety but lack the additional functional groups present in this compound.
Propriétés
Numéro CAS |
61224-51-9 |
|---|---|
Formule moléculaire |
C17H14N4O |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
4-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C17H14N4O/c18-17-3-1-2-12-21(17)15-8-4-13(5-9-15)19-20-14-6-10-16(22)11-7-14/h1-12,18,22H |
Clé InChI |
XJZUVHRRVIGNAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)


![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
